molecular formula C9H17N3O B13809643 1-(4,5-Dimethyl-4,5-dihydro-1,3-oxazol-2-YL)piperazine CAS No. 50693-79-3

1-(4,5-Dimethyl-4,5-dihydro-1,3-oxazol-2-YL)piperazine

Katalognummer: B13809643
CAS-Nummer: 50693-79-3
Molekulargewicht: 183.25 g/mol
InChI-Schlüssel: TYNWAKUJCKSLRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4,5-Dimethyl-4,5-dihydro-1,3-oxazol-2-YL)piperazine is a heterocyclic compound that features both an oxazole and a piperazine ring The oxazole ring is characterized by the presence of an oxygen and nitrogen atom within a five-membered ring, while the piperazine ring is a six-membered ring containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-Dimethyl-4,5-dihydro-1,3-oxazol-2-YL)piperazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,5-dimethyl-1,3-dihydro-2H-oxazole with piperazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4,5-Dimethyl-4,5-dihydro-1,3-oxazol-2-YL)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms in the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.

Wissenschaftliche Forschungsanwendungen

1-(4,5-Dimethyl-4,5-dihydro-1,3-oxazol-2-YL)piperazine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(4,5-Dimethyl-4,5-dihydro-1,3-oxazol-2-YL)piperazine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,5-Dihydro-1,3-oxazole: Shares the oxazole ring but lacks the piperazine moiety.

    Piperazine: Contains the piperazine ring but lacks the oxazole moiety.

    4,5-Dimethyl-1,3-oxazole: Similar structure but without the piperazine ring.

Uniqueness

1-(4,5-Dimethyl-4,5-dihydro-1,3-oxazol-2-YL)piperazine is unique due to the combination of both oxazole and piperazine rings in its structure. This dual functionality can provide enhanced biological activity and specificity compared to compounds containing only one of these rings .

Eigenschaften

CAS-Nummer

50693-79-3

Molekularformel

C9H17N3O

Molekulargewicht

183.25 g/mol

IUPAC-Name

4,5-dimethyl-2-piperazin-1-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C9H17N3O/c1-7-8(2)13-9(11-7)12-5-3-10-4-6-12/h7-8,10H,3-6H2,1-2H3

InChI-Schlüssel

TYNWAKUJCKSLRY-UHFFFAOYSA-N

Kanonische SMILES

CC1C(OC(=N1)N2CCNCC2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.